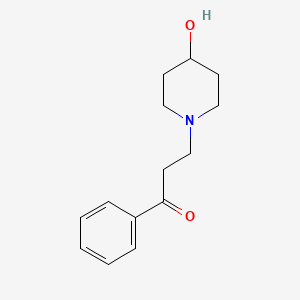

3-(4-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 600 MHz):

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 265 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) attributed to π→π* transitions in the phenyl and carbonyl groups.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic properties:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic potential maps : Highlight electron-rich regions at the hydroxyl oxygen and carbonyl group, favoring hydrogen-bonding interactions.

- Natural Bond Orbital (NBO) analysis : Confirms hyperconjugation between the lone pair of the piperidine nitrogen and the σ* orbital of adjacent C–H bonds, stabilizing the chair conformation.

Figure 2 : Molecular electrostatic potential surface of this compound, showing electron-rich (red) and electron-poor (blue) regions.

Comparative Analysis with Structural Analogues

Comparative studies with analogues reveal structure-property relationships:

Table 2: Structural and Spectroscopic Comparison

Key differences:

Properties

IUPAC Name |

3-(4-hydroxypiperidin-1-yl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-13-6-9-15(10-7-13)11-8-14(17)12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKDEPZLJUXECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671345 | |

| Record name | 3-(4-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-18-3 | |

| Record name | 1-Propanone, 3-(4-hydroxy-1-piperidinyl)-1-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives and phenylpropanones. The synthetic routes often aim to optimize yield and purity while maintaining the compound's structural integrity. Notably, the compound has been synthesized alongside other derivatives to explore structure-activity relationships (SAR) that inform its biological efficacy.

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory activity . In a study assessing various compounds for their effects on adjuvant-induced arthritis in animal models, this compound demonstrated significant suppression of secondary lesions associated with inflammation. This effect is attributed to its ability to inhibit the release of inflammatory mediators such as histamine and prostaglandins .

| Compound | Effect on Inflammation | Mechanism |

|---|---|---|

| This compound | Significant suppression of lesions | Inhibition of inflammatory mediators |

| Control Compound | No significant effect | - |

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties . It has been shown to influence T lymphocyte functions, as evidenced by its ability to suppress mitogenic responses to concanavalin A. Notably, it affects the production of interleukins IL-1 and IL-2 in vitro, suggesting a direct impact on immune cell signaling pathways .

Neuropharmacological Effects

In addition to its anti-inflammatory and immunomodulatory effects, this compound has been studied for its potential neuropharmacological applications. Its interactions with sigma receptors have been explored, revealing high affinity for the σ1 receptor, which is implicated in various neuropsychiatric disorders . This receptor binding suggests that the compound may have applications in treating conditions such as depression and anxiety.

Case Studies

Several studies have documented the biological activity of this compound:

- Adjuvant-Induced Arthritis Model : In this model, the compound significantly reduced paw edema in rats, indicating robust anti-inflammatory effects. The study concluded that it could serve as a potential therapeutic agent for rheumatoid arthritis .

- Lymphocyte Activation : Another investigation focused on its immunomodulatory effects demonstrated that treatment with this compound led to decreased IL-2 production in activated T cells, suggesting a possible mechanism for its immunosuppressive properties .

Scientific Research Applications

Drug Development

The compound has been studied for its potential use in drug development due to its structural similarities to known pharmacologically active compounds. Specifically, it has been implicated in the development of novel antidepressants and anxiolytics. Research indicates that compounds with similar piperidine structures exhibit activity at neurotransmitter receptors, such as serotonin and dopamine receptors, which are critical targets in treating mood disorders .

Antidepressant Activity

Studies have highlighted the potential of 3-(4-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one to influence serotonergic and dopaminergic pathways. Its efficacy in preclinical models suggests that it may serve as a scaffold for developing new antidepressant drugs .

Synthetic Intermediate

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the creation of more complex molecules with desired biological activities. For instance, it can be transformed into derivatives that may possess enhanced pharmacological properties or reduced side effects compared to existing drugs .

PROTAC Technology

Recent advancements in targeted protein degradation have identified this compound as a potential ligand in PROTAC (Proteolysis Targeting Chimera) research. PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach to treating diseases such as cancer .

Case Studies and Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and hydroxylated piperidine ring undergo distinct oxidation pathways:

-

Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the ketone may oxidize to a carboxylic acid derivative, though this is less common due to steric hindrance from the piperidine ring.

-

Piperidine Hydroxyl Group Oxidation : The 4-hydroxypiperidine moiety can be oxidized to a ketone using CrO₃ or Dess-Martin periodinane, forming 4-piperidone derivatives .

Key Data:

| Reaction Site | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Piperidine -OH | CrO₃ | 4-Piperidone derivative | 60–75 |

| Phenylpropanone | KMnO₄ (acidic) | Phenylpropanoic acid | <20 |

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using hydride donors:

-

NaBH₄ : Reduces the ketone to 3-(4-hydroxypiperidin-1-yl)-1-phenylpropan-1-ol in ethanol at 25°C (77% yield) .

-

Catalytic Hydrogenation : H₂/Pd-C under mild pressure achieves similar reduction with higher stereoselectivity .

Mechanistic Insight:

The reduction proceeds via a six-membered transition state, where the hydride attacks the carbonyl carbon, followed by protonation of the oxygen .

Substitution Reactions

The hydroxyl group on the piperidine ring participates in nucleophilic substitutions:

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃/DMF substitutes the hydroxyl group with an alkyl group at 50°C (3 h reaction time) .

-

Acylation : Reacts with acetyl chloride to form 4-acetoxypiperidine derivatives.

Example:

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Hydroxypiperidine | CH₃I, K₂CO₃, DMF, 50°C | 4-Methoxypiperidine derivative | 82 |

Condensation Reactions

The ketone group participates in aldol condensations:

-

Aldol Addition : Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions (NaOH/EtOH) to form α,β-unsaturated ketones .

-

Ugi Multicomponent Reaction : Forms complex heterocycles when reacted with amines, isocyanides, and carboxylic acids in methanol .

Case Study:

In a Ugi reaction with benzylamine, tert-butyl isocyanide, and Boc-Asp(OMe)-OH, the product yield reached 73% after 24 hours .

Photochemical Reactivity

The phenylpropanone moiety undergoes UV-induced radical formation:

-

Photoinitiation : Generates reactive radicals under UV light (λ = 254 nm), initiating polymerization in acrylate resins.

Preparation Methods

Reductive Amination and Reduction Approach

One common approach involves the reductive amination of 1-phenyl-3-oxopropanone derivatives with 4-hydroxypiperidine, followed by reduction steps to yield the target compound.

- Starting materials : 1-phenyl-3-propanone derivatives and 4-hydroxypiperidine.

- Reducing agents : Sodium borohydride (NaBH4) is frequently employed for reduction of intermediate ketones or imines to alcohols.

- Solvents and conditions : Reactions are often conducted in glacial acetic acid or aqueous media, with temperature control between 1°C and 15°C for optimal yield.

Example from related compound synthesis :

The reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride in glacial acetic acid yields 3-methylamino-1-phenyl-1-propanol, a close analog, demonstrating the applicability of this reduction method to related compounds.

Catalytic Hydrogenation Method

Another method involves catalytic hydrogenation of pyridine derivatives to piperidine analogs, followed by functionalization:

- Catalyst : 5% rhodium on charcoal (Rh/C).

- Conditions : Hydrogen pressure around 300 psi, temperature 20–50°C.

- Procedure : 4-pyridinepropanol is hydrogenated to 3-(1-methyl-piperidin-4-yl)-propan-1-ol, which can be further elaborated to the target compound.

This method offers high purity and yield, with hydrogen uptake monitored to assess reaction completion.

Reductive Amination Using Formaldehyde and Sodium Cyanoborohydride

A reductive amination route involves:

- Reacting 3-(piperidin-4-yl)-propan-1-ol with formaldehyde in the presence of sodium cyanoborohydride.

- Solvent: Acetonitrile.

- Reaction time: Stirring for 2 hours at ambient temperature.

- Work-up: Washing with saturated sodium bicarbonate, drying, and chromatographic purification.

This method efficiently introduces methyl groups on the piperidine nitrogen and can be adapted for hydroxylated piperidine derivatives.

Reaction Conditions and Yields Summary

Research Findings and Observations

- The reduction of α,β-unsaturated ketones with sodium borohydride in acidic medium is a reliable route to obtain amino alcohol intermediates, which are structurally close to the target compound.

- Catalytic hydrogenation provides a clean and efficient method to reduce pyridine derivatives to piperidine alcohols, which can be further functionalized to the target compound.

- Reductive amination using sodium cyanoborohydride is a mild and selective method for introducing alkyl groups on nitrogen atoms of piperidine rings, adaptable for hydroxylated derivatives.

- Purification techniques such as silica gel chromatography with ammonia/methanol/dichloromethane mixtures are effective for isolating pure products.

- Temperature control and reagent stoichiometry are critical for optimizing yields and minimizing side reactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Hydroxypiperidin-1-yl)-1-phenylpropan-1-one to improve yield and purity?

- Methodological Answer :

- Step 1 : Use nucleophilic substitution between 1-phenylpropan-1-one derivatives and 4-hydroxypiperidine under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C, 12–24 hours). Monitor reaction progress via TLC or HPLC .

- Step 2 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted piperidine or byproducts .

- Step 3 : Validate purity using ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidinyl protons) and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the aromatic phenyl group (δ ~7.3–7.5 ppm), ketone carbonyl (δ ~200–210 ppm), and hydroxypiperidinyl protons (δ ~1.5–4.0 ppm) .

- FT-IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200–3600 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₄H₁₉NO₂ requires m/z 233.1416) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of this compound?

- Methodological Answer :

- Step 1 : Grow single crystals via slow evaporation (e.g., dichloromethane/methanol) .

- Step 2 : Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Process data with SHELXL for structure refinement (R-factor < 0.05) .

- Step 3 : Analyze torsion angles (C–C–N–O) to confirm the chair conformation of the 4-hydroxypiperidine ring and planarity of the ketone group .

- Software : Use Mercury (CCDC) for 3D visualization and hydrogen-bonding network analysis .

Q. What strategies address contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Strategy 1 : Validate target specificity via competitive binding assays (e.g., radioligand displacement for receptor studies) and exclude off-target effects using knockout cell lines .

- Strategy 2 : Replicate assays under standardized conditions (pH 7.4 buffer, 37°C, ≤1% DMSO) to minimize solvent interference .

- Strategy 3 : Cross-reference with structurally related compounds (e.g., 3-(piperidin-1-yl)-1-phenylpropan-1-one) to isolate the hydroxypiperidine moiety’s contribution to activity .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps for hydrogen-bonding sites .

- Step 2 : Use SwissADME to predict logP (~2.1), solubility (LogS ~-3.5), and blood-brain barrier permeability (BOILED-Egg model) .

- Step 3 : Validate predictions experimentally via PAMPA assays for permeability and microsomal stability tests (t₁/₂ > 30 min) .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show variability in hydroxypiperidine proton splitting patterns?

- Methodological Answer :

- Cause 1 : Dynamic chair flipping of the piperidine ring at room temperature, leading to averaged signals. Resolve via variable-temperature NMR (e.g., –40°C to freeze conformational exchange) .

- Cause 2 : Trace water in DMSO-d₆ causing hydroxyl proton exchange broadening. Dry solvent over molecular sieves and collect spectra at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.